molecular formula C22H24FNO3 B3026169 Magl-IN-1 CAS No. 2324160-91-8

Magl-IN-1

Katalognummer B3026169
CAS-Nummer: 2324160-91-8
Molekulargewicht: 369.4 g/mol
InChI-Schlüssel: WUUBZNFATQKRPH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Magl-IN-1 is a potent, selective, reversible, and competitive inhibitor of MAGL (Monoacylglycerol lipase), with an IC50 of 80 nM . It exhibits anti-proliferative effects against human breast, colorectal, and ovarian cancer cells . It blocks MAGL in cell-based as well as in vivo assays .


Chemical Reactions Analysis

Magl-IN-1 inhibits the hydrolysis of 2-oleoyl glycerol (2-OG) in a concentration-dependent manner in U937 cells, with an IC50 of 193 nM . It also inhibits 2-OG hydrolysis in a concentration-dependent manner in mouse brain membrane preparations, with an IC50 of 2.1 μM .

Wissenschaftliche Forschungsanwendungen

Neurological Disorders and Neuroprotection

Monoacylglycerol lipase (MAGL) plays a crucial role in the metabolism of 2-arachidonoylglycerol (2-AG), a neuroprotective endocannabinoid. By inhibiting MAGL, “Magl-IN-1” could enhance 2-AG levels, potentially mitigating neuroinflammation and promoting neuroprotection . This application holds promise for conditions like Alzheimer’s disease, Parkinson’s disease, and traumatic brain injury.

Pain Management and Analgesia

Given its role in modulating endocannabinoid signaling, “Magl-IN-1” may contribute to pain relief. By inhibiting MAGL, it could increase 2-AG levels, activating cannabinoid receptors (CB1R and CB2R) and dampening pain pathways . Researchers are exploring its potential as an analgesic agent.

Anti-Inflammatory Effects

MAGL inhibitors, including “Magl-IN-1,” have shown anti-inflammatory properties. By preventing 2-AG breakdown, they reduce pro-inflammatory eicosanoids, potentially benefiting conditions like rheumatoid arthritis and inflammatory bowel disease .

Cancer Therapeutics

Emerging evidence suggests that MAGL inhibition impacts cancer progression. By altering lipid metabolism and modulating inflammation, “Magl-IN-1” might have implications in cancer treatment . Further studies are needed to explore its potential in specific cancer types.

Metabolic Disorders

MAGL inhibitors could influence metabolic pathways. By affecting lipid metabolism and endocannabinoid signaling, “Magl-IN-1” might be relevant in managing obesity, diabetes, and related metabolic disorders .

Drug Addiction and Substance Abuse

Endocannabinoids play a role in reward pathways. By modulating 2-AG levels, “Magl-IN-1” might influence addiction-related behaviors and substance abuse . Studies are ongoing to explore this application.

Cardiovascular Health

Although less explored, MAGL inhibition could affect cardiovascular health. By altering lipid signaling and inflammation, “Magl-IN-1” might have implications in preventing cardiovascular diseases .

Wirkmechanismus

Target of Action

Magl-IN-1 is a potent, selective, reversible, and competitive inhibitor of Monoacylglycerol Lipase (MAGL) . MAGL is an enzyme that plays a pivotal role in the degradation of monoacylglycerols, particularly 2-arachidonoylglycerol (2-AG), a key endocannabinoid involved in modulating various physiological processes such as pain sensation, appetite regulation, and immune responses .

Mode of Action

Magl-IN-1 works by binding to the active site of the MAGL enzyme, thereby blocking its ability to hydrolyze 2-AG into arachidonic acid and glycerol . This inhibition leads to an accumulation of 2-AG in the brain and peripheral tissues, which can activate cannabinoid receptors (CB1 and CB2) more effectively . The activation of these receptors contributes to various physiological responses, including analgesia, anti-inflammatory effects, and neuroprotection .

Biochemical Pathways

MAGL controls the level of free fatty acids (FFAs) which play a major role in tumorigenesis . By inhibiting MAGL, Magl-IN-1 increases the levels of 2-AG, thereby enhancing endocannabinoid signaling and offering a range of potential clinical applications . The precise mechanism of action involves the inhibition of the serine hydrolase activity of MAGL, which is essential for the hydrolysis of monoacylglycerols .

Pharmacokinetics

Some recent identified irreversible inhibitors present a good pharmacokinetic profile and are highly effective in reducing inflammation in vivo .

Result of Action

Magl-IN-1 exhibits anti-proliferative effects against human breast, colorectal, and ovarian cancer cells . It has been found to reduce neuroinflammation, decrease amyloid-beta plaque formation, and improve cognitive function . These effects are attributed to the anti-inflammatory and neuroprotective properties of elevated 2-AG levels .

Action Environment

Environmental factors such as light, temperature, and pollution could potentially alter our DNA and gene expression, particularly as climate change continues . These factors could influence the action, efficacy, and stability of Magl-IN-1.

Eigenschaften

IUPAC Name

[1-(2-fluoro-5-hydroxybenzoyl)piperidin-4-yl]-(4-propan-2-ylphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FNO3/c1-14(2)15-3-5-16(6-4-15)21(26)17-9-11-24(12-10-17)22(27)19-13-18(25)7-8-20(19)23/h3-8,13-14,17,25H,9-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUUBZNFATQKRPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)C2CCN(CC2)C(=O)C3=C(C=CC(=C3)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Magl-IN-1

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Magl-IN-1
Reactant of Route 2
Magl-IN-1
Reactant of Route 3
Reactant of Route 3
Magl-IN-1
Reactant of Route 4
Magl-IN-1
Reactant of Route 5
Reactant of Route 5
Magl-IN-1
Reactant of Route 6
Reactant of Route 6
Magl-IN-1

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.